2-bromo-N-(3-chloro-4-methylphenyl)butanamide
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Overview
Description
2-Bromo-N-(3-chloro-4-methylphenyl)butanamide is an organic compound with the molecular formula C11H13BrClNO It is a derivative of butanamide, featuring bromine, chlorine, and methyl substituents on its aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-chloro-4-methylphenyl)butanamide typically involves the bromination of N-(3-chloro-4-methylphenyl)butanamide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistency and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(3-chloro-4-methylphenyl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to yield amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted butanamides.
Oxidation: Formation of butanoic acids or ketones.
Reduction: Formation of butylamines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-Bromo-N-(3-chloro-4-methylphenyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-chloro-4-methylphenyl)butanamide involves its interaction with specific molecular targets. The bromine and chlorine substituents on the aromatic ring can participate in various interactions, such as halogen bonding, which can influence the compound’s binding affinity to biological targets. The amide group can form hydrogen bonds, further stabilizing the interaction with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(5-chloro-2-methylphenyl)butanamide
- 2-Bromo-N-(3-chloro-4-methoxyphenyl)butanamide
- 2-Bromo-N-(3-chloro-4-fluorophenyl)butanamide
Uniqueness
2-Bromo-N-(3-chloro-4-methylphenyl)butanamide is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms on the aromatic ring provides distinct chemical properties compared to other similar compounds. This unique structure can result in different binding affinities and selectivities towards biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-bromo-N-(3-chloro-4-methylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-3-9(12)11(15)14-8-5-4-7(2)10(13)6-8/h4-6,9H,3H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLZUGVCVSLWEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)C)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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